molecular formula C25H21BrN4O B2822358 (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone CAS No. 332867-68-2

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B2822358
CAS No.: 332867-68-2
M. Wt: 473.374
InChI Key: CNTCDSOWGGKIJO-UHFFFAOYSA-N
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Description

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Phenylation: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and phenylboronic acid.

    Pyrrolidine Group Introduction: The pyrrolidine group can be incorporated through an amide coupling reaction using pyrrolidine-1-carbonyl chloride and an appropriate base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinazoline: Lacks the bromine and pyrrolidine groups, resulting in different chemical properties and biological activities.

    6-bromoquinazoline:

    N-phenylquinazolin-2-amine: Lacks the bromine and pyrrolidine groups, affecting its overall chemical behavior.

Uniqueness

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity, while the phenyl and pyrrolidine groups contribute to its potential interactions with biological targets.

Properties

IUPAC Name

[3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN4O/c26-19-11-12-22-21(16-19)23(17-7-2-1-3-8-17)29-25(28-22)27-20-10-6-9-18(15-20)24(31)30-13-4-5-14-30/h1-3,6-12,15-16H,4-5,13-14H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTCDSOWGGKIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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